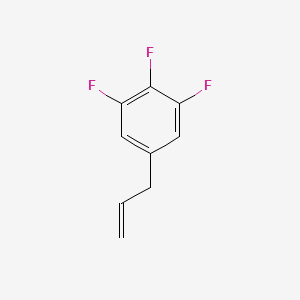

3-(3,4,5-Trifluorophenyl)-1-propene

CAS No.: 213327-80-1

Cat. No.: VC2405229

Molecular Formula: C9H7F3

Molecular Weight: 172.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213327-80-1 |

|---|---|

| Molecular Formula | C9H7F3 |

| Molecular Weight | 172.15 g/mol |

| IUPAC Name | 1,2,3-trifluoro-5-prop-2-enylbenzene |

| Standard InChI | InChI=1S/C9H7F3/c1-2-3-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |

| Standard InChI Key | GTKGTLWZYXYLIX-UHFFFAOYSA-N |

| SMILES | C=CCC1=CC(=C(C(=C1)F)F)F |

| Canonical SMILES | C=CCC1=CC(=C(C(=C1)F)F)F |

Introduction

3-(3,4,5-Trifluorophenyl)-1-propene is an organic compound with the chemical formula C₉H₇F₃ and a molecular weight of 172.15 g/mol . It is characterized by a trifluorophenyl group attached to a propene chain, making it a unique compound in organic chemistry. This compound is also known as 1,2,3-trifluoro-5-(2-propen-1-yl)benzene .

Catalysis

3-(3,4,5-Trifluorophenyl)-1-propene has been investigated for its role as a ligand in transition metal catalysis. It can enhance the reactivity and selectivity of catalytic systems when coordinated with metals like palladium. Preliminary studies indicate an increase in turnover numbers and improved yields for certain reactions.

Hydroboration Reactions

The compound's structure is similar to those used in enhancing the catalytic activity of tris(3,4,5-trifluorophenyl)borane, particularly in 1,2-hydroboration reactions of unsaturated substrates. Microwave-assisted hydroboration allows for the efficient reduction of alkenes and alkynes .

Synthesis and Preparation

While specific synthesis methods for 3-(3,4,5-trifluorophenyl)-1-propene are not widely documented, compounds with similar structures often involve reactions starting from trifluorophenyl derivatives. For instance, related compounds might be synthesized through reactions involving trifluorophenyl groups attached to unsaturated chains, typically requiring metal-catalyzed coupling reactions or Grignard reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume